5-Methyl-2-(2-methylpropoxy)pyridin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropoxy)pyridin-4-amine typically involves the reaction of 5-methyl-2-pyridinol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-methylpropoxy)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(2-methylpropoxy)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the 2-methylpropoxy group.
4-Amino-5-methyl-1H-pyridin-2-one: An intermediate in the synthesis of other pyridine derivatives.
Uniqueness
5-Methyl-2-(2-methylpropoxy)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropoxy)pyridin-4-amine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-13-10-4-9(11)8(3)5-12-10/h4-5,7H,6H2,1-3H3,(H2,11,12) |
InChI Key |
XXOXUIFNHCSHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OCC(C)C |
Origin of Product |
United States |
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